(Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as hydroxyl, piperidine, pyridine, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the condensation of appropriate precursors, such as 6-hydroxy-2H-benzofuran-3-one with piperidine derivatives and pyridine derivatives under specific reaction conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, implementing purification techniques to obtain the compound in high purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : The piperidine and pyridine moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: : Nucleophiles such as amines and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted benzofurans or piperidines.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: : Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and molecular structure. Similar compounds may include other benzofurans or piperidine derivatives, but the presence of the pyridine moiety and the specific arrangement of these groups set it apart. Some similar compounds include:
Coumaranone: : A related benzofuran derivative.
Piperidine derivatives: : Compounds containing the piperidine ring.
Pyridine derivatives: : Compounds containing the pyridine ring.
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-17-7-6-15-19(24)18(11-14-5-4-8-21-12-14)25-20(15)16(17)13-22-9-2-1-3-10-22/h4-8,11-12,23H,1-3,9-10,13H2/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDZZHKAQFMUKP-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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